molecular formula C9H18F2N2S B13213234 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine

3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13213234
M. Wt: 224.32 g/mol
InChI Key: SXKSZUHRMLYKDW-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is a complex organic compound characterized by the presence of a thiomorpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylthiomorpholine with a difluoropropan-1-amine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the difluoropropan-1-amine moiety.

    3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: Another compound with a morpholine ring, used in different research contexts.

Uniqueness

This detailed article provides a comprehensive overview of 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18F2N2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(2,6-dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2S/c1-7-3-13(4-8(2)14-7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

SXKSZUHRMLYKDW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(S1)C)CC(CN)(F)F

Origin of Product

United States

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